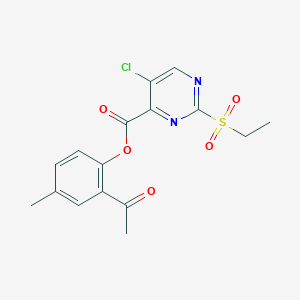![molecular formula C22H27N3O B11303195 N-{1-[(4-Methylphenyl)methyl]-1H-pyrazol-5-YL}adamantane-1-carboxamide](/img/structure/B11303195.png)
N-{1-[(4-Methylphenyl)methyl]-1H-pyrazol-5-YL}adamantane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{1-[(4-Methylphenyl)methyl]-1H-pyrazol-5-YL}adamantane-1-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an adamantane core, which is known for its rigidity and stability, coupled with a pyrazole ring and a 4-methylphenyl group, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(4-Methylphenyl)methyl]-1H-pyrazol-5-YL}adamantane-1-carboxamide typically involves multiple steps, starting with the preparation of the adamantane core and the pyrazole ring. One common method involves the following steps:
Formation of the Adamantane Core: Adamantane is synthesized through the hydrogenation of dicyclopentadiene, followed by a series of rearrangements and purifications.
Synthesis of the Pyrazole Ring: The pyrazole ring is formed by the reaction of hydrazine with a 1,3-diketone, followed by cyclization.
Coupling of the 4-Methylphenyl Group: The 4-methylphenyl group is introduced through a Friedel-Crafts alkylation reaction using toluene and a suitable alkylating agent.
Formation of the Final Compound: The final step involves the coupling of the adamantane core with the pyrazole ring and the 4-methylphenyl group through an amide bond formation, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of microreactor systems allows for precise control over reaction conditions, leading to higher selectivity and reduced by-products.
Análisis De Reacciones Químicas
Types of Reactions
N-{1-[(4-Methylphenyl)methyl]-1H-pyrazol-5-YL}adamantane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Halogenated derivatives, substituted pyrazoles.
Aplicaciones Científicas De Investigación
N-{1-[(4-Methylphenyl)methyl]-1H-pyrazol-5-YL}adamantane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials due to its stability and rigidity.
Mecanismo De Acción
The mechanism of action of N-{1-[(4-Methylphenyl)methyl]-1H-pyrazol-5-YL}adamantane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane core provides a rigid scaffold that can enhance binding affinity, while the pyrazole and 4-methylphenyl groups contribute to specific interactions with the target. The compound may modulate signaling pathways by inhibiting or activating key enzymes or receptors, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-{1-[(4-Methylphenyl)methyl]-1H-indol-3-YL}adamantane-1-carboxamide
- N-{1-[(4-Methylphenyl)methyl]-1H-benzimidazol-5-YL}adamantane-1-carboxamide
- N-{1-[(4-Methylphenyl)methyl]-1H-pyrrol-3-YL}adamantane-1-carboxamide
Uniqueness
N-{1-[(4-Methylphenyl)methyl]-1H-pyrazol-5-YL}adamantane-1-carboxamide stands out due to its unique combination of the adamantane core with the pyrazole ring and the 4-methylphenyl group. This combination provides a balance of rigidity, stability, and functional versatility, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C22H27N3O |
|---|---|
Peso molecular |
349.5 g/mol |
Nombre IUPAC |
N-[2-[(4-methylphenyl)methyl]pyrazol-3-yl]adamantane-1-carboxamide |
InChI |
InChI=1S/C22H27N3O/c1-15-2-4-16(5-3-15)14-25-20(6-7-23-25)24-21(26)22-11-17-8-18(12-22)10-19(9-17)13-22/h2-7,17-19H,8-14H2,1H3,(H,24,26) |
Clave InChI |
OULQZTDRGFOOKJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C34CC5CC(C3)CC(C5)C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine](/img/structure/B11303112.png)
![N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-phenylacetamide](/img/structure/B11303115.png)
![N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11303117.png)
![N-(1-phenylethyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B11303128.png)
![N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}pentanamide](/img/structure/B11303130.png)
![2-(2,4-dichlorophenyl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine](/img/structure/B11303137.png)
![4-(3-hydroxy-4-methoxyphenyl)-3,7,7-trimethyl-4,7,8,9-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5(6H)-one](/img/structure/B11303139.png)

![4-fluoro-N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide](/img/structure/B11303168.png)
![4-Methoxyphenyl 5-chloro-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11303172.png)
![1-(3-methylphenoxy)-3-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]propan-2-ol](/img/structure/B11303176.png)
![4,10-dimethyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione](/img/structure/B11303178.png)
![N-(4-ethylphenyl)-2-[3-(4-fluorobenzyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B11303179.png)
![Methyl 2-{[(8-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B11303181.png)
